molecular formula C12H18N2O2 B068248 Tert-butyl 2-aminobenzylcarbamate CAS No. 162046-50-6

Tert-butyl 2-aminobenzylcarbamate

Cat. No. B068248
CAS RN: 162046-50-6
M. Wt: 222.28 g/mol
InChI Key: ZTBNOFSSMFDTHM-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminobenzylcarbamate is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.29 and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of tert-butyl 2-aminobenzylcarbamate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .


Molecular Structure Analysis

The linear formula of Tert-butyl 2-aminobenzylcarbamate is C12H18N2O2 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

Tert-butyl 2-aminobenzylcarbamate has a boiling point of 382.5°C at 760 mmHg . It has a density of 1.1±0.1 g/cm3 . The compound has 4

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-aminobenzylcarbamate is often used in organic synthesis . It can act as a building block in the synthesis of various organic compounds. For instance, it can be used in the preparation of other tert-butyl carbamates .

Pharmaceutical Research

This compound could potentially be used in pharmaceutical research. Given its structure, it might be used as a precursor in the synthesis of pharmaceuticals, although specific applications would depend on the drug being synthesized .

Material Science

In material science, Tert-butyl 2-aminobenzylcarbamate could be used in the development of new materials. Its specific properties might make it useful in the creation of polymers or other complex materials .

Chemical Research

Tert-butyl 2-aminobenzylcarbamate could be used in chemical research, particularly in studies involving carbamates and their reactions. It could be used to study reaction mechanisms, rates, and other chemical properties .

Environmental Science

In environmental science, Tert-butyl 2-aminobenzylcarbamate could be used in studies of chemical persistence and degradation. Researchers might use it to understand how such compounds behave in the environment .

properties

IUPAC Name

tert-butyl N-[(2-aminophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBNOFSSMFDTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402961
Record name tert-butyl 2-aminobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-aminobenzylcarbamate

CAS RN

162046-50-6
Record name tert-butyl 2-aminobenzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2-aminophenyl)methyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-Aminobenzylamine (5.0 g, 40.9 mmol) and triethylamine (4.1 g, 40.9 mmol) were dissolved in a mixed solvent (50 ml) of dioxane-water (2:1). A dioxane solution (8.9 g/10 ml) of di-t-butyl carbonate was added dropwise to the solution under cooling with ice water. The mixture was stirred for 2 hours as it was. After the reaction mixture was diluted with ethyl acetate, an aqueous phase was removed, and an organic phase was washed 3 times with water and once with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was crystallized from diisopropyl ether-hexane to obtain 6.70 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
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4.1 g
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reactant
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50 mL
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solvent
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10 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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